REACTION_CXSMILES
|
[F:1][C:2]([F:14])([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)[CH:3]([F:5])[F:4].[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]([F:14])([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][Br:15])=[CH:9][CH:8]=1)[CH:3]([F:4])[F:5]
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Name
|
|
Quantity
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6.73 g
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Type
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reactant
|
Smiles
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FC(C(F)F)(OC1=CC=C(C=C1)C)F
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Name
|
|
Quantity
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5.75 g
|
Type
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reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
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2,2-azobis(isobutyronitrile)
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Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 0.5 hr
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Duration
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0.5 h
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Type
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CUSTOM
|
Details
|
the white precipitate as removed by filtration
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Type
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WASH
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Details
|
the precipitate was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The solvent of the collected filtrate was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)F)(OC1=CC=C(CBr)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |